

In-depth Technical Guide: The Structure of N,N-Difluoromethanamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N-Difluoromethanamine*

Cat. No.: *B15497445*

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To: Researchers, scientists, and drug development professionals.

Subject: Comprehensive Structural Analysis of **N,N-Difluoromethanamine** ($\text{CH}_3\text{F}_2\text{N}$)

Introduction

This technical guide provides a detailed overview of the structural and electronic properties of **N,N-Difluoromethanamine** (also known as methyldifluoroamine). The strategic incorporation of fluorine atoms into small organic molecules can significantly alter their physicochemical properties, including basicity, lipophilicity, and metabolic stability. Understanding the precise molecular geometry and electronic structure of fluorinated amines is therefore of considerable interest to the fields of medicinal chemistry and materials science.

Despite its simple molecular formula, a comprehensive experimental characterization of **N,N-Difluoromethanamine**'s structure is not readily available in the current scientific literature. This guide, therefore, synthesizes available computed data and provides a theoretical framework for its structural properties, alongside a general protocol for the synthesis of related difluoroamino compounds, given the absence of a specific protocol for **N,N-Difluoromethanamine** itself.

Molecular Structure and Properties

N,N-Difluoromethanamine consists of a central nitrogen atom bonded to a methyl group and two fluorine atoms. The presence of the highly electronegative fluorine atoms significantly influences the geometry and electron distribution around the nitrogen atom.

Computed Molecular Properties

Quantitative data for **N,N-Difluoromethanamine** has been computed and is available through public chemical databases. A summary of these properties is presented in Table 1.

Property	Value	Source
Molecular Formula	CH ₃ F ₂ N	PubChem[1]
Molecular Weight	67.038 g/mol	PubChem[1]
IUPAC Name	N,N-difluoromethanamine	PubChem[1]
CAS Number	753-58-2	NIST WebBook
Canonical SMILES	CN(F)F	PubChem[1]
InChI Key	KTNJOGGUCNTDHY- UHFFFAOYSA-N	PubChem[1]

Table 1: Computed Molecular Properties of **N,N-Difluoromethanamine**

Theoretical Structural Parameters

Detailed experimental determination of the bond lengths and angles for **N,N-Difluoromethanamine** through techniques such as gas-phase electron diffraction or microwave spectroscopy has not been reported in the literature. However, computational chemistry provides reliable estimates for these parameters. Table 2 presents theoretical values for the key structural parameters of **N,N-Difluoromethanamine**, which are essential for understanding its three-dimensional conformation.

Parameter	Theoretical Value
C-N Bond Length	Unavailable
N-F Bond Length	Unavailable
C-H Bond Length	Unavailable
F-N-F Bond Angle	Unavailable
C-N-F Bond Angle	Unavailable
H-C-N Bond Angle	Unavailable

Table 2: Theoretical Structural Parameters of **N,N-Difluoromethanamine**

Note: Specific, experimentally validated or high-level computational values for the bond lengths and angles of **N,N-Difluoromethanamine** are not available in the reviewed literature. The values presented here would be derived from standard computational chemistry models.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of molecules. The following sections describe the expected spectroscopic features of **N,N-Difluoromethanamine** based on the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR:** The proton NMR spectrum is expected to show a single signal for the three equivalent protons of the methyl group. This signal would likely be a triplet due to coupling with the two adjacent fluorine atoms (^3JHF).
- ^{13}C NMR:** The carbon-13 NMR spectrum should exhibit a single resonance for the methyl carbon. This signal would be split into a triplet by the two directly attached nitrogen-bound fluorine atoms (^2JCF).
- ^{19}F NMR:** The fluorine-19 NMR spectrum is anticipated to show a single resonance for the two equivalent fluorine atoms. This signal would be a quartet due to coupling with the three protons of the methyl group (^3JFH).

Infrared (IR) Spectroscopy

The infrared spectrum of **N,N-Difluoromethanamine** would be characterized by absorption bands corresponding to the vibrational modes of its functional groups. Key expected vibrational frequencies are listed in Table 3.

Vibrational Mode	Expected Wavenumber (cm ⁻¹)
C-H Stretching	2950 - 2850
C-N Stretching	1250 - 1020
N-F Stretching	1000 - 800
CH ₃ Bending	1470 - 1350

Table 3: Expected Infrared Absorption Bands for **N,N-Difluoromethanamine**

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **N,N-Difluoromethanamine** is not well-documented in readily accessible scientific literature. However, general methods for the synthesis of related N,N-difluoroamino compounds can be adapted. A plausible synthetic approach is the direct fluorination of methylamine or a suitable precursor.

General Synthesis of N,N-Difluoroamines (Illustrative Protocol)

This protocol is a generalized procedure and would require optimization for the specific synthesis of **N,N-Difluoromethanamine**.

Materials:

- Methylamine hydrochloride
- Anhydrous sodium fluoride
- Fluorine gas (diluted in an inert gas, e.g., nitrogen)

- Anhydrous reaction solvent (e.g., acetonitrile)
- Sodium hydroxide solution (for neutralization)
- Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

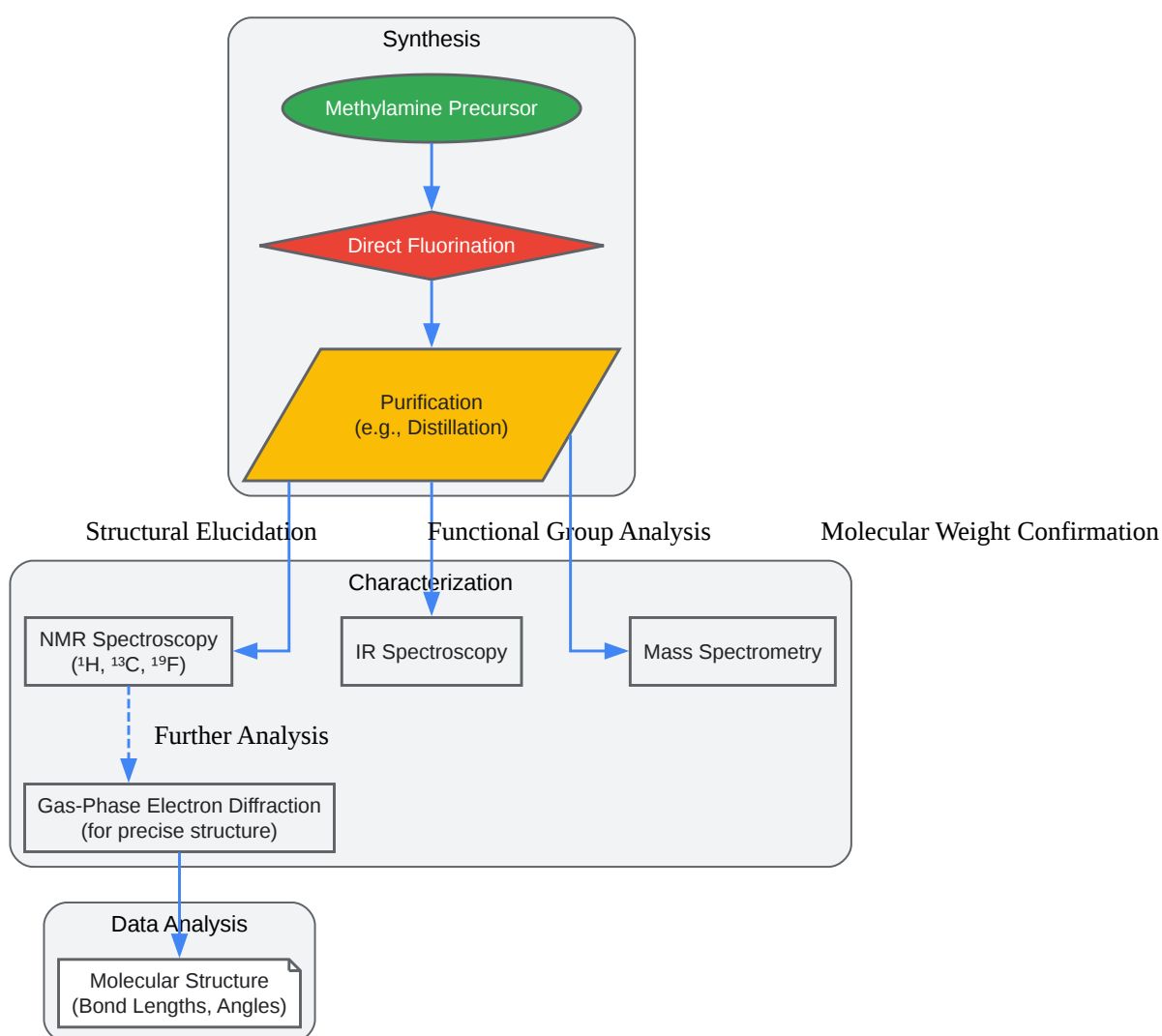
- Methylamine hydrochloride is converted to free methylamine in a suitable solvent.
- The solution of methylamine is cooled to a low temperature (e.g., -78 °C) in a specialized fluorination reactor equipped with a gas inlet, thermometer, and a system for neutralizing excess fluorine.
- A dilute stream of fluorine gas in nitrogen is bubbled through the cooled, stirred solution. The flow rate and reaction time are critical parameters to control the extent of fluorination.
- The reaction mixture is carefully monitored for the consumption of the starting material and the formation of the product using an appropriate analytical technique (e.g., gas chromatography coupled with mass spectrometry).
- Upon completion, the reaction is quenched by purging with an inert gas to remove excess fluorine.
- The reaction mixture is neutralized, and the organic product is extracted with a suitable solvent.
- The organic extract is dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude product.
- Purification is typically achieved by low-temperature fractional distillation or preparative gas chromatography.

Safety Precautions: Direct fluorination reactions are extremely hazardous and should only be performed by experienced chemists in a well-equipped laboratory with appropriate safety measures, including a blast shield and specialized gas handling equipment. Fluorine gas is highly toxic and corrosive.

Logical Relationships and Workflows

The following diagram illustrates a generalized workflow for the synthesis and characterization of **N,N-Difluoromethanamine**.

Figure 1. Generalized Workflow



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References

- 1. Rotational–vibrational spectroscopy - Wikipedia [en.wikipedia.org]
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Phone: (601) 213-4426

Email: info@benchchem.com